Cas no 2679809-27-7 (benzyl (9S)-5-chloro-1,6,8-triazatricyclo7.2.1.0,2,7dodeca-2,4,6-triene-8-carboxylate)

benzyl (9S)-5-chloro-1,6,8-triazatricyclo7.2.1.0,2,7dodeca-2,4,6-triene-8-carboxylate structure
2679809-27-7 structure
Product Name:benzyl (9S)-5-chloro-1,6,8-triazatricyclo7.2.1.0,2,7dodeca-2,4,6-triene-8-carboxylate
CAS No:2679809-27-7
MF:C17H16ClN3O2
MW:329.780842781067
CID:5620186
PubChem ID:165925834
Update Time:2025-07-15

benzyl (9S)-5-chloro-1,6,8-triazatricyclo7.2.1.0,2,7dodeca-2,4,6-triene-8-carboxylate Chemical and Physical Properties

Names and Identifiers

    • benzyl (9S)-5-chloro-1,6,8-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene-8-carboxylate
    • EN300-28295448
    • 2679809-27-7
    • benzyl (9S)-5-chloro-1,6,8-triazatricyclo7.2.1.0,2,7dodeca-2,4,6-triene-8-carboxylate
    • Inchi: 1S/C17H16ClN3O2/c18-15-7-6-14-16(19-15)21(13-8-9-20(14)10-13)17(22)23-11-12-4-2-1-3-5-12/h1-7,13H,8-11H2/t13-/m0/s1
    • InChI Key: IFCYHFITCSMCJI-ZDUSSCGKSA-N
    • SMILES: ClC1=CC=C2C(=N1)N(C(=O)OCC1C=CC=CC=1)[C@H]1CCN2C1

Computed Properties

  • Exact Mass: 329.0931045g/mol
  • Monoisotopic Mass: 329.0931045g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 444
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 45.7Ų

benzyl (9S)-5-chloro-1,6,8-triazatricyclo7.2.1.0,2,7dodeca-2,4,6-triene-8-carboxylate Pricemore >>

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benzyl (9S)-5-chloro-1,6,8-triazatricyclo7.2.1.0,2,7dodeca-2,4,6-triene-8-carboxylate Related Literature

Additional information on benzyl (9S)-5-chloro-1,6,8-triazatricyclo7.2.1.0,2,7dodeca-2,4,6-triene-8-carboxylate

Introduction to benzyl (9S)-5-chloro-1,6,8-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene-8-carboxylate (CAS No. 2679809-27-7)

Benzyl (9S)-5-chloro-1,6,8-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene-8-carboxylate (CAS No. 2679809-27-7) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of triazatricyclic compounds and is characterized by its intricate tricyclic core and the presence of a benzyl ester group. The specific configuration at the 9S position and the substitution with a chlorine atom at the 5-position contribute to its distinct chemical properties and biological profile.

The synthesis of benzyl (9S)-5-chloro-1,6,8-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene-8-carboxylate involves a series of sophisticated organic reactions, including cyclization and functional group transformations. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, making it more accessible for both academic research and industrial applications.

In terms of its biological activities, benzyl (9S)-5-chloro-1,6,8-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene-8-carboxylate has shown promising results in various preclinical studies. One of the key areas of interest is its potential as an anticancer agent. Studies have demonstrated that this compound exhibits selective cytotoxicity against certain cancer cell lines, particularly those derived from solid tumors such as breast and lung cancer. The mechanism of action is thought to involve the disruption of cellular processes such as DNA replication and protein synthesis.

Beyond its anticancer properties, benzyl (9S)-5-chloro-1,6,8-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene-8-carboxylate has also been investigated for its potential as an anti-inflammatory agent. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated immune cells. This suggests that it may have therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic properties of benzyl (9S)-5-chloro-1,6,8-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene-8-carboxylate have also been studied to assess its suitability for drug development. Preliminary data indicate that it has favorable absorption and distribution profiles in animal models. However, further optimization may be required to improve its metabolic stability and reduce potential side effects.

In addition to its therapeutic applications, benzyl (9S)-5-chloro-1,6,8-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene-8-carboxylate has also been explored for use in chemical biology research as a tool compound to probe specific biological pathways and processes. Its unique structure allows it to interact with specific protein targets and modulate their functions in a controlled manner.

The safety profile of benzyl (9S)-5-chloro-1,6,8-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene-8-carboxylate is an important consideration for both research and clinical applications. Preclinical toxicity studies have generally shown that it is well-tolerated at therapeutic doses in animal models. However, comprehensive safety assessments are ongoing to ensure its safe use in humans.

In conclusion, benzyl (9S)-5-chloro-1,6,8-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene-8-carboxylate (CAS No. 2679809-27-7) represents a promising compound with diverse biological activities and potential therapeutic applications. Ongoing research continues to elucidate its mechanisms of action and optimize its properties for drug development.

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